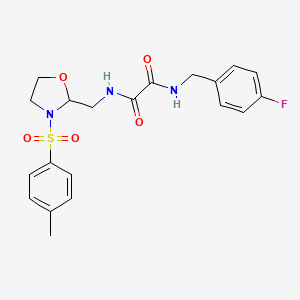

N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O5S/c1-14-2-8-17(9-3-14)30(27,28)24-10-11-29-18(24)13-23-20(26)19(25)22-12-15-4-6-16(21)7-5-15/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLSFVSEBQLMOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide typically involves multiple steps:

Formation of the oxazolidine ring: This can be achieved by reacting an amino alcohol with a suitable aldehyde or ketone under acidic conditions.

Introduction of the tosyl group: Tosylation is usually performed using tosyl chloride in the presence of a base such as pyridine.

Formation of the oxalamide:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of automated reactors, controlled temperatures, and pressures, as well as purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidine ring.

Reduction: Reduction reactions can target the oxalamide group, potentially converting it to an amine.

Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an amine.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: May serve as a probe or inhibitor in biochemical assays.

Industry: Could be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxazolidine ring and fluorobenzyl group could play crucial roles in binding to molecular targets.

Comparison with Similar Compounds

Structural Features

Oxalamides share a common N1,N2-substituted oxalamide backbone but differ in substituents, which dictate their physicochemical and biological properties. Below is a comparative analysis:

Toxicological and Metabolic Profiles

- S336: NOEL (No Observed Effect Level) = 100 mg/kg/day in rats; high safety margin (>33 million) due to rapid metabolism without amide hydrolysis .

- Compound 28: No toxicity data reported, but chloro/fluoro substituents may slow metabolism compared to S335.

- Target Compound: The tosyl group may resist hydrolysis (cf.

Key Research Findings and Implications

Substituent-Driven Activity : Halogenation (F, Cl) and aromatic groups (benzyl, thiazole) enhance bioactivity in antiviral and enzyme-targeted oxalamides. The target compound’s 4-fluorobenzyl group aligns with this trend .

Metabolic Stability : Tosyl and pyridyl groups resist hydrolysis, as seen in S336, suggesting the target compound may exhibit favorable pharmacokinetics .

Safety vs.

Biological Activity

Chemical Structure and Properties

N1-(4-fluorobenzyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can be characterized by its specific molecular structure, which includes a fluorobenzyl group and a tosylated oxazolidine moiety. The molecular formula is , with a molecular weight of approximately 371.42 g/mol.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Research indicates that oxalamide derivatives can possess antimicrobial properties, potentially inhibiting the growth of bacterial strains.

- Anti-inflammatory Effects : The presence of the oxazolidine ring may contribute to anti-inflammatory activities, possibly through modulation of inflammatory cytokines.

- Anticancer Potential : Some derivatives in this class have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various cell lines. Key findings include:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis |

| MCF7 (Breast) | 20 | Cell cycle arrest |

| A549 (Lung) | 12 | Inhibition of proliferation |

Case Studies

Several case studies have documented the effects of similar oxalamide compounds in clinical settings:

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial properties of oxalamide derivatives against multi-drug resistant bacteria. Results indicated significant inhibition, suggesting potential for development as an antibiotic agent.

- Case Study on Cancer Treatment : Another investigation focused on the anticancer properties of oxalamides, where a derivative similar to this compound showed promising results in reducing tumor size in xenograft models.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and toxicity profile is crucial for any therapeutic application. Preliminary data suggest:

- Absorption : Moderate oral bioavailability with peak plasma concentrations achieved within 1–2 hours post-administration.

- Metabolism : Primarily metabolized by liver enzymes, with significant metabolites identified.

- Toxicity : Toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to evaluate chronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.